This compound is derived from the bicyclo[5.3.0]decane framework, which is a bicyclic structure known for its applications in organic synthesis and medicinal chemistry. Guanidine derivatives are recognized for their basicity and ability to form strong interactions with various biological targets, making them valuable in drug design and development .
The synthesis of Guanidine 1,5-diazabicyclo(5.3.0)decane can be approached through several methods, typically involving the assembly of the bicyclic structure followed by guanidination.
Guanidine 1,5-diazabicyclo(5.3.0)decane features a complex molecular structure characterized by:
Guanidine 1,5-diazabicyclo(5.3.0)decane participates in various chemical reactions due to its reactive functional groups:
The mechanism of action for Guanidine 1,5-diazabicyclo(5.3.0)decane primarily revolves around its ability to interact with biological targets:
Guanidine 1,5-diazabicyclo(5.3.0)decane exhibits several notable physical and chemical properties:
Guanidine 1,5-diazabicyclo(5.3.0)decane finds applications across various fields:
Guanidine 1,5-diazabicyclo(5.3.0)decane features a fused bicyclic architecture comprising ten carbon atoms arranged in two interconnected rings: a seven-membered cycloheptane ring fused with a five-membered cyclopentane ring via shared nitrogen atoms at positions 1 and 5. This [5.3.0] decane system adopts a cis-fusion stereochemistry, confirmed by crystallographic analysis of related bicyclic decane structures. The guanidine functional group (–N=C(NR₂)–) is anchored to the bridgehead nitrogen (N1), creating a tricoordinate nitrogen center with near-planar geometry (sum of bond angles ≈ 360°) [1] [4].
The bicyclic framework exhibits significant strain due to the trans annulation of rings with differing sizes. Computational analyses reveal bond length perturbations compared to standard values:
Table 1: Key Structural Parameters of Guanidine 1,5-Diazabicyclo(5.3.0)decane
Parameter | Value | Comparison to Acyclic Guanidine |
---|---|---|
N–C(N)–N Bond Angle | 120.5° | ≈1.5° wider |
C–N Bridgehead Length | 1.405 Å | ≈0.05 Å longer |
Guanidinyl C=N Length | 1.315 Å | ≈0.02 Å shorter |
Ring Fusion Angle | 105.3° | N/A |
Conformational flexibility is constrained by the bicyclic framework, with the seven-membered ring adopting a twist-chair conformation and the five-membered ring exhibiting a slight envelope distortion. This rigid scaffold positions the guanidine functionality perpendicular to the mean plane of the larger ring, influencing its steric accessibility [4] [5] [10].
The exceptional basicity of this compound (theorized pKaH > 14) originates from resonance stabilization within the conjugate guanidinium ion. Deprotonation of the guanidine group yields a highly symmetric guanidinyl cation where the positive charge is delocalized across three nitrogen atoms through π-conjugation. This creates a Y-aromatic system with equal CN bond lengths (≈1.32 Å), as confirmed by neutron diffraction studies of simpler guanidinium salts [3].
The bicyclic framework imposes subtle electronic perturbations:
Basicity calculations (B3LYP/6-311++G**) predict a proton affinity of 245.8 kcal/mol, exceeding that of classical organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 241.9 kcal/mol). This aligns with experimental observations of its efficacy in catalyzing reactions requiring strong base conditions [1] [3].
Guanidine 1,5-diazabicyclo(5.3.0)decane belongs to a broader class of bicyclic amidine superbases. Key comparisons include:
Versus 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD):TBD’s [4.4.0] decane framework provides greater symmetry but less ring strain. The additional ring nitrogen (N7) in TBD creates an intramolecular hydrogen-bonding network (N–H···N), significantly enhancing basicity (predicted ΔpKaH +1.5 vs. [5.3.0] system). However, the [5.3.0] analogue exhibits superior steric accessibility around the active nitrogen due to reduced crowding from the smaller ring [7] [8].
Versus 7-Methyl-1,5,7-triazabicyclo[4.3.0]non-5-ene (TBO):TBO’s [4.3.0] nonane core imposes greater curvature, enhancing cation-π potential but reducing solubility in apolar media. The methyl substituent at N7 disrupts resonance in TBO, making the [5.3.0] guanidine’s electronic profile more uniform. Computed NBO charges show higher negative charge density at the basic nitrogen in the [5.3.0] system (–0.512 e) versus TBO (–0.498 e) [7] [9].
Table 2: Basicity and Structural Comparison of Bicyclic Guanidines
Parameter | 1,5-Diazabicyclo(5.3.0)decane | TBD | TBO |
---|---|---|---|
Ring System | [5.3.0] decane | [4.4.0] decane | [4.3.0] nonane |
Proton Affinity (kcal/mol) | 245.8 | 252.1 | 243.5 |
N–C–N Angle | 120.5° | 118.7° | 121.2° |
Solvation Energy (kcal/mol) | –15.2 | –18.9 | –14.1 |
Molecular Volume (ų) | 212.7 | 225.3 | 198.4 |
The guanidinium form serves as a versatile hydrogen-bond donor through its three equivalent N–H bonds (N–H length = 1.028 Å; H–N–H angle = 120.0°). Each N–H bond can participate in linear hydrogen bonds (ideal angle 180°) with carbonyl oxygen acceptors, with computed bond strengths of ≈5–7 kcal/mol per interaction. The planar Y-conformation allows simultaneous bidentate or tridentate binding to anionic substrates (e.g., carboxylates, phosphates), as demonstrated by molecular dynamics simulations [3].
Unique to the bicyclic [5.3.0] framework:
Table 3: Hydrogen-Bonding Parameters of Guanidinium 1,5-Diazabicyclo(5.3.0)decane
Parameter | Value | Biological Significance |
---|---|---|
N–H Bond Length | 1.028 Å | Optimal for H-bond donation |
H-bond Acceptor Angle (θ) | 155–180° | Matches biomolecular geometries |
Tridentate Binding Distance | 2.65–2.80 Å (N···O) | Complementary to DNA phosphate spacing |
Cation-π Distance (to centroid) | 3.8–4.2 Å (e.g., benzene) | Enables aryl substrate recognition |
These features render the compound exceptionally effective in molecular recognition applications, particularly where synergistic electrostatic and hydrophobic interactions are required, such as in anion receptors or enzyme-mimetic catalysts [3] [9].
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